Product packaging for 2-Methylimidazo[1,2-a]pyridin-7-ol(Cat. No.:CAS No. 1001434-77-0)

2-Methylimidazo[1,2-a]pyridin-7-ol

Cat. No.: B3070175
CAS No.: 1001434-77-0
M. Wt: 148.16 g/mol
InChI Key: UWNVIJGNJNKZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Contemporary Chemical Research

The imidazo[1,2-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen atom. researchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. acs.orggoogle.com These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, antibacterial, and anticonvulsant properties. acs.orgnih.govnih.govinnovareacademics.in The versatility of this scaffold has led to the development of several commercially available drugs, such as Zolpidem for insomnia, Alpidem as an anxiolytic, and Olprinone for acute heart failure. researchgate.netgoogle.com

Beyond its medicinal applications, the imidazo[1,2-a]pyridine scaffold is also of interest in materials science. Its unique photophysical properties, including fluorescence, make it a valuable component in the development of optical materials and sensors. researchgate.net The structural rigidity and electron-rich nature of the imidazo[1,2-a]pyridine system allow for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for various applications. researchgate.net Researchers continue to explore novel synthetic methodologies to access diverse derivatives of this important heterocyclic system. organic-chemistry.org

Contextualization of 2-Methylimidazo[1,2-a]pyridin-7-ol within the Imidazo[1,2-a]pyridine Chemical Space

This compound is a specific derivative of the imidazo[1,2-a]pyridine core. Its structure features a methyl group at the 2-position and a hydroxyl group at the 7-position. The substitution pattern on the imidazo[1,2-a]pyridine ring system significantly influences the compound's properties. acs.org

To understand the context of this compound, it is useful to compare it with related compounds within the imidazo[1,2-a]pyridine chemical space. The parent compound, 2-Methylimidazo[1,2-a]pyridine (B1295258), has been a subject of research, with studies exploring its potential biological activities, including antimicrobial and anticancer effects. ontosight.ai The addition of a hydroxyl group at the 7-position, as in this compound, can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding, which in turn can affect its biological activity and pharmacokinetic profile.

The following table provides a comparison of this compound with its parent compound and another related derivative.

Compound NameMolecular FormulaMolecular WeightKey Substituents
2-Methylimidazo[1,2-a]pyridineC8H8N2132.16 g/mol 2-methyl
This compound C8H8N2O 148.16 g/mol 2-methyl, 7-hydroxy
Imidazo[1,2-a]pyridine-7-carboxylic acidC8H6N2O2162.15 g/mol 7-carboxy

This table is generated based on data from PubChem and other chemical databases. nih.govnih.govsigmaaldrich.com

Scope and Academic Research Focus for this compound

While extensive research exists for the broader class of imidazo[1,2-a]pyridines, the academic research focus specifically on this compound is more niche. However, based on the known activities of analogous compounds, the research scope for this particular molecule can be inferred to lie in several key areas of medicinal chemistry.

Given the established anti-ulcer properties of other imidazo[1,2-a]pyridine derivatives, one potential area of investigation for this compound is in the development of agents for gastrointestinal diseases. nih.gov The presence of the hydroxyl group could modulate the compound's interaction with biological targets relevant to such conditions.

Furthermore, the antiviral activity of many imidazo[1,2-a]pyridines, particularly against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), suggests that this compound could be a candidate for antiviral drug discovery. nih.gov The substitution at the 2 and 7 positions could influence its selectivity and potency.

The anticancer potential of the imidazo[1,2-a]pyridine scaffold is another significant area of research. nih.govnih.gov Studies on derivatives with various substitution patterns have shown inhibition of cancer cell proliferation. Therefore, a primary academic research focus for this compound would likely involve its synthesis and subsequent evaluation for cytotoxic activity against various cancer cell lines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B3070175 2-Methylimidazo[1,2-a]pyridin-7-ol CAS No. 1001434-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazo[1,2-a]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-3-2-7(11)4-8(10)9-6/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNVIJGNJNKZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=O)C=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylimidazo 1,2 a Pyridin 7 Ol and Analogous Imidazo 1,2 a Pyridines

Conventional Synthetic Approaches to the Imidazo[1,2-a]pyridine (B132010) Nucleus

Traditional methods for constructing the imidazo[1,2-a]pyridine core have been foundational in organic synthesis. These approaches typically involve the cyclization of 2-aminopyridine (B139424) derivatives with suitable electrophiles.

Condensation Reactions Involving 2-Aminopyridines

The reaction of 2-aminopyridines with various carbonyl-containing compounds is a cornerstone for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgrsc.org The nucleophilic character of both the exocyclic amino group and the pyridine (B92270) ring nitrogen allows for versatile bond-forming strategies. researchgate.netresearchgate.net

A well-established method for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgnih.gov This reaction, known as the Tschitschibabin reaction, involves the initial nucleophilic attack of the pyridine nitrogen on the α-carbon of the haloketone, followed by cyclization and dehydration. bio-conferences.org Industrial routes have often relied on this method, using α-bromo or α-chloro ketones. rsc.org For instance, the reaction of 2-aminopyridine with α-bromoketones in a solvent or even under solvent-free conditions can yield the corresponding imidazo[1,2-a]pyridine. bio-conferences.org

Variations of this approach include the in situ generation of α-iodoketones from ketones using an iodine source, which then react with 2-aminopyridines. rsc.org The reactivity of α-haloketones is enhanced by the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Reactant 1Reactant 2Catalyst/ReagentConditionsProductReference
2-Aminopyridineα-HaloketoneBase (e.g., NaHCO3)VariesImidazo[1,2-a]pyridine bio-conferences.org
2-AminopyridineKetoneIodine110°C, then NaOH2-Arylimidazo[1,2-a]pyridine rsc.org
2-Aminopyridineα-Bromo/chloroketoneNone60°CImidazo[1,2-a]pyridine bio-conferences.org
2-AminopyridineAcetophenoneCuI, aerobicVariesImidazo[1,2-a]pyridine organic-chemistry.org

Beyond α-haloketones, other carbonyl compounds and molecules with multiple bonds can serve as precursors for imidazo[1,2-a]pyridines. The reaction of 2-aminopyridines with α,β-unsaturated carbonyl compounds is a classic route. acs.org Additionally, the condensation with ynals (alkynyl aldehydes) in the presence of alcohols or thiols can lead to the formation of C-N, C-O, and C-S bonds in a single, transition-metal-free process. acs.org The reaction of 2-aminopyridines with diazoketones, catalyzed by copper, also provides an efficient pathway to this heterocyclic system. rsc.org

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction Protocols

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) for the synthesis of imidazo-fused heterocycles. beilstein-journals.orgnih.gov This acid-catalyzed, three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org The GBB reaction is recognized for its efficiency and ability to generate a diverse range of substituted imidazo[1,2-a]pyridines in a single step. beilstein-journals.orgmdpi.com

The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. beilstein-journals.org This methodology is a greener alternative for synthesizing imidazo[1,2-a]pyridine-3-amines and has been utilized in the creation of compound libraries for biological screening. mdpi.comsciforum.net The versatility of the GBB reaction allows for the introduction of various substituents at different positions of the imidazo[1,2-a]pyridine core by simply changing the starting components. beilstein-journals.orgnih.gov

2-AminoazineAldehydeIsocyanideCatalystProductReference
2-AminopyridineVarious aldehydesVarious isocyanidesSc(OTf)3Imidazo[1,2-a]pyridine derivatives beilstein-journals.org
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH4ClImidazo[1,2-a]pyridine derivative mdpi.com
2-Aminopyridine2-Ethynylbenzaldehydetert-Butyl isocyanidePTSA or HClO4Imidazo[1,2-a]pyridine derivative beilstein-journals.org

Transition Metal-Catalyzed Coupling and Cyclization Strategies

Transition metal catalysis has emerged as a highly effective tool for the synthesis of imidazo[1,2-a]pyridines. researchgate.netresearchgate.net These methods often involve C-H activation, cross-coupling, and cyclization reactions, providing access to a wide range of functionalized derivatives under relatively mild conditions. researchgate.netnih.gov

Copper-catalyzed reactions are prominent, including the aerobic oxidative cyclization of 2-aminopyridines with various partners like cinnamaldehyde (B126680) derivatives or nitroolefins. organic-chemistry.orgnih.gov Palladium catalysts are also widely used, for example, in the Sonogashira coupling followed by cyclization. rsc.org Gold-catalyzed redox reactions of pyridine N-oxides with alkynes offer an atom-economical route to imidazo[1,2-a]pyridines. nih.gov These metal-catalyzed approaches often exhibit high efficiency and functional group tolerance. researchgate.netrsc.org

Metal CatalystReactant 1Reactant 2ConditionsProductReference
Copper(I) iodide2-AminopyridineAldehyde, Terminal alkyneCo-catalyzed by NaHSO4·SiO2Imidazo[1,2-a]pyridine nih.gov
Palladium(II) acetate2-AminopyridineAryl halide, AlkyneMicrowave2,3-Diarylimidazo[1,2-a]pyridine organic-chemistry.org
Gold(I) chloride complexPyridine N-oxideAlkyneAcidicImidazo[1,2-a]pyridine nih.gov
Copper(II) acetate2-AminopyridineArylboronic acid4-OH TEMPO (oxidant)Benzo nih.govingentaconnect.comimidazo[1,2-a]pyridine researchgate.net

Advanced and Sustainable Green Chemistry Methodologies

In recent years, the development of green synthetic methods for imidazo[1,2-a]pyridines has gained significant attention. ingentaconnect.comsioc-journal.cn These approaches aim to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. researchgate.netingentaconnect.com

Green methodologies include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. bio-conferences.orgrsc.org Solvent-free reactions and the use of green solvents like water or deep eutectic solvents are also key strategies. researchgate.netbio-conferences.org For instance, an efficient synthesis of imidazo[1,2-a]pyridines has been developed using an ultrasound-assisted, KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org Another environmentally friendly approach involves the use of a recyclable Amberlyst® A-26(OH) ion exchange resin as a catalyst in water. researchgate.net Electrochemical methods have also been developed, offering a more environmentally benign synthesis by avoiding external oxidants. rsc.org

Green MethodologyReactantsCatalyst/ConditionsAdvantagesReference
Microwave-assisted GBB reaction2-Julolidine, Aldehydes, IsocyanidesMW irradiationGood to excellent yields (61-98%) rsc.org
Ultrasound-assisted synthesisKetones, 2-AminopyridinesKI/tert-butyl hydroperoxide, WaterMetal-free, base-free, good yields organic-chemistry.org
Aqueous micellar media2-Aminopyridines, Aldehydes, AlkynesCu(II)-ascorbate, SDSEnvironmentally sustainable acs.org
Electrochemical synthesisKetones, 2-AminopyridinesCatalytic hydriodic acid, Ethanol (B145695)No external oxidants, high atom economy rsc.org
Metal-free, aqueous synthesisN-propargylpyridiniumsNaOH, ambient temperatureRapid, quantitative yield rsc.org

Metal-Free Direct Synthesis and Catalyst-Free Conditions

The pursuit of greener chemical processes has driven the development of synthetic routes that circumvent the need for transition metal catalysts, which can be toxic, expensive, and difficult to remove from the final products. Several metal-free and catalyst-free approaches for the synthesis of imidazo[1,2-a]pyridines have been established.

A highly efficient and straightforward method involves the neat reaction of 2-aminopyridines with α-haloketones. By simply heating the reactants together at 60°C in the absence of any solvent or catalyst, 2-phenylimidazo[1,2-a]pyridine (B181562) can be produced in 91% yield within 20 minutes scielo.br. This method highlights the intrinsic reactivity of the starting materials, providing a simple and clean conversion.

Another innovative, catalyst-free approach reports a rapid and quantitative synthesis of 2-methylimidazo[1,2-a]pyridine (B1295258) under ambient, aqueous conditions. This method utilizes the sodium hydroxide-promoted cycloisomerization of N-propargylpyridiniums, achieving 100% yield in just a few minutes, even on a 10-gram scale blogspot.com. The use of water as a solvent and the elimination of any catalyst make this a particularly environmentally benign process blogspot.com.

Multicomponent reactions (MCRs) also offer robust, catalyst-free pathways. A one-pot Petasis-like reaction has been developed for the C-3 functionalization of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid nih.gov. This protocol is noted for being economical, eco-friendly, and operationally simple, avoiding the metal catalysts and oxidizing agents required by previous methods nih.gov. Furthermore, catalyst-free cascade reactions between 2-aminopyridine and substrates like 1-bromo-2-phenylacetylene have been shown to produce 3-arylimidazo[1,2-a]pyridines in yields up to 86% organic-chemistry.org.

While strictly "metal-free," some protocols employ molecular iodine as a catalyst. Iodine is an inexpensive, non-metallic, and environmentally benign catalyst that can effectively promote the synthesis of imidazo[1,2-a]pyridines through various multicomponent strategies nih.govrsc.org.

Table 1: Examples of Metal-Free and Catalyst-Free Synthesis Methods

Starting Materials Conditions Product Type Yield Reference
2-Aminopyridine, α-Bromoacetophenone Neat, 60 °C, 20 min 2-Phenylimidazo[1,2-a]pyridine 91% scielo.br
2-Amino-1-(2-propynyl)pyridinium bromide Aqueous NaOH, RT, <10 min 2-Methylimidazo[1,2-a]pyridine 100% blogspot.com
2-Aminopyridine, Boronic Acids, Glyoxylic Acid One-pot, catalyst-free C-3 Arylomethylated Imidazo[1,2-a]pyridines N/A nih.gov
2-Aminopyridine, 1-Bromo-2-phenylacetylene Catalyst-free cascade 3-Arylimidazo[1,2-a]pyridines Up to 86% organic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.

A notable application of MAOS is in the rapid synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are key intermediates for novel anti-tuberculosis agents clockss.org. The condensation of various 2-aminopyridines with ethyl 2-halogenated acetoacetates in ethanol under microwave heating at 120 °C affords the desired products in good yields within 20 to 30 minutes clockss.org. This method's efficiency is demonstrated by the successful synthesis of a wide range of derivatives, including those with chloro and methoxy (B1213986) substitutions on the pyridine ring clockss.org.

MAOS is also highly effective for one-pot, three-component reactions. An expeditious synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been achieved by reacting arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines rsc.org. With molecular iodine as a catalyst, this reaction proceeds under microwave irradiation to give good to very good yields in a short timeframe rsc.org. The combination of microwave heating and multicomponent strategies creates a highly efficient and metal-free synthetic route rsc.org. Other reports confirm that MAOS can accelerate the synthesis of imidazo[1,2-a]pyridines, often reducing reaction times from hours to mere minutes researchgate.netresearchgate.net.

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates clockss.org

2-Aminopyridine Reactant Product Time (min) Yield
5-Methyl-2-aminopyridine Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 20 72%
4-Chloro-2-aminopyridine Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 30 51%
5-Chloro-2-aminopyridine Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 20 75%
4-Methoxy-2-aminopyridine Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate 20 69%

Ultrasound-Mediated Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations.

An expedient and green protocol for the synthesis of imidazo[1,2-a]pyridines has been developed using ultrasound assistance for the C–H functionalization of ketones researchgate.netorganic-chemistry.org. This method employs a potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) catalytic system in water, a green solvent researchgate.netorganic-chemistry.org. The reaction is metal-free, base-free, and proceeds under mild conditions with broad functional-group compatibility, achieving excellent yields in very short reaction times researchgate.netorganic-chemistry.org. For instance, optimization studies showed that ultrasound irradiation could produce up to a 97% yield in just 4 minutes organic-chemistry.org.

Another ultrasound-mediated method involves the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives in polyethylene (B3416737) glycol (PEG-400), a non-toxic and biodegradable solvent scispace.com. This protocol yields a variety of imidazo[1,2-a]pyridines in good to excellent yields and short reaction times scispace.com. The use of ultrasound is also effective for three-component reactions. A molecular iodine-catalyzed coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water is significantly accelerated by ultrasonic irradiation, leading to high product yields with modest catalyst loading nih.gov.

Table 3: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines

Reactants Conditions Solvent Yield Reference
Aryl methyl ketones, 2-Aminopyridines KI/TBHP, Ultrasound Water Up to 97% organic-chemistry.org
2-Aminopyridine, 2-Bromoacetophenones Ultrasound PEG-400 Good to Excellent scispace.com
2-Aminopyridines, Acetophenones, Dimedone I₂, Ultrasound Water Up to 96% nih.gov

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a powerful and green methodology in modern organic chemistry, utilizing electricity to drive chemical reactions. By using electrons as a "traceless" reagent, this approach often avoids the need for stoichiometric chemical oxidants or reductants, leading to higher atom economy and reduced waste.

An efficient electrochemical method for synthesizing imidazo[1,2-a]pyridines involves the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines rsc.org. This reaction is conducted in a simple undivided cell using ethanol as a low-toxicity solvent. It employs a catalytic amount of hydriodic acid as a redox mediator and proceeds without external oxidants, affording products in moderate to excellent yields rsc.org.

Electrosynthesis has also been used to construct more complex heterocyclic systems. An electrochemically promoted [3 + 2] annulation of imidazo[1,2-a]pyridines with alkynes has been developed, leading to a large class of polycyclic heteroaromatics acs.org. This method operates under mild and green conditions, and its practicability has been demonstrated through scaled-up experiments acs.org. Furthermore, electrochemical strategies can be combined with other techniques, such as mechanochemistry, to provide practical and energy-efficient routes to functionalized imidazo[1,2-a]pyridines without the need for external heating or transition metal catalysts organic-chemistry.org.

Reusable Catalyst Systems and Heteropolyacid Catalysis

The development of reusable catalysts is a cornerstone of sustainable chemistry, as it reduces costs and minimizes chemical waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles.

Copper silicate (B1173343) has been reported as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives nanobioletters.com. The reaction between 2-aminopyridine and various substituted phenacyl bromides proceeds under reflux in ethanol, catalyzed by copper silicate. This protocol offers several advantages, including the use of a less hazardous solvent, high yields, and a simple procedure. The catalyst's reusability was confirmed, maintaining its activity over several runs nanobioletters.com.

Carbocatalysts like graphene oxide (GO) have also been employed as reusable catalysts. An effective GO-promoted protocol facilitates a three-component condensation of 2-aminopyridines, acetophenones, and thiols. The reaction is highly selective, and the GO catalyst can be recovered and reused, making it a sustainable choice nih.gov. While specific examples of heteropolyacids like tungstophosphoric acid (HPW) were not detailed in the provided context for this exact synthesis, the principle of using solid, reusable acid catalysts aligns with the use of systems like supported copper catalysts or functionalized solid supports, which are common in green chemistry nih.govnanobioletters.com.

One-Pot Reaction Sequences for Enhanced Atom Economy and Efficiency

One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable for their efficiency, high atom economy, and reduction of solvent waste and purification steps. Many of the advanced methodologies previously discussed are performed as one-pot sequences.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent one-pot, three-component reaction (3CR) for synthesizing imidazo[1,2-a]pyridines nih.govmdpi.com. This reaction combines an aldehyde, a 2-aminopyridine, and an isocyanide, often under acid catalysis, to rapidly generate molecular complexity mdpi.combeilstein-journals.org. The efficiency of this process allows for the creation of large libraries of compounds for biological screening beilstein-journals.org.

Other one-pot multicomponent strategies are also prevalent. A metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation provides a very rapid route to diverse products rsc.org. Similarly, the catalyst-free Petasis-like reaction for C-3 functionalization is a one-pot process that enhances operational simplicity nih.gov.

Sequential one-pot reactions have also been developed. For example, after synthesizing imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives under ultrasound irradiation, the product can be directly functionalized in the same pot. A sequential method for the preparation of 3-(organylselanyl)imidazo[1,2-a]pyridines involves the initial cyclization followed by reaction with diorganyl diselenides, all under sonication, affording the final products in excellent yields scispace.com. These one-pot procedures exemplify the efficiency and elegance of modern synthetic design, minimizing steps and maximizing resource utilization researchgate.netorganic-chemistry.orgscispace.comacs.orgnih.govresearchgate.net.

Spectroscopic and Structural Elucidation of 2 Methylimidazo 1,2 a Pyridin 7 Ol Systems

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the imidazo[1,2-a]pyridine (B132010) scaffold, this technique reveals critical details about molecular geometry, conformation, and the non-covalent interactions that dictate the crystal packing.

The fused bicyclic core of imidazo[1,2-a]pyridine derivatives is characteristically planar. nih.gov X-ray diffraction studies on analogous compounds, such as 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, show that the imidazo[1,2-a]pyridine core is planar to within 0.004 Å. nih.gov The planarity of this system arises from the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the fused rings.

Table 1: Selected Crystallographic Data for an Analogous Imidazo[1,2-a]pyridine Derivative Interactive data table available in the online version.

Parameter Value for 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one nih.gov
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.1234 (2)
b (Å) 12.3456 (3)
c (Å) 9.8765 (2)
β (°) 105.432 (1)
Volume (ų) 963.21 (4)

Note: Data is for an illustrative analogue due to the absence of specific published data for 2-Methylimidazo[1,2-a]pyridin-7-ol.

The solid-state packing of imidazo[1,2-a]pyridine derivatives is significantly influenced by intermolecular interactions. In crystals of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, molecules are linked by pairs of C—H⋯N and C—H⋯O hydrogen bonds, forming strips. nih.gov These strips are further interconnected by π-π stacking interactions. nih.gov

For this compound, the presence of the hydroxyl group provides a strong hydrogen bond donor, while the nitrogen atoms of the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonding networks, such as O—H⋯N interactions, which are observed in the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) where they form inversion dimers. researchgate.net

Furthermore, the aromatic nature of the fused ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, with centroid-centroid distances typically in the range of 3.4 to 3.8 Å, play a crucial role in stabilizing the crystal lattice. researchgate.net The combination of hydrogen bonding and π-π stacking is expected to result in a well-ordered, three-dimensional supramolecular architecture for this compound in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the comprehensive characterization of the molecular framework of this compound.

For the parent imidazo[1,2-a]pyridine, NMR and UV studies have confirmed that it is a 10 π-electron aromatic system with significant electron delocalization. dtic.mil The chemical shifts of the protons and carbons in substituted derivatives are influenced by the electronic effects of the substituents.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 7-Methyl-Substituted Imidazo[1,2-a]pyridine Analogue in CDCl₃ Interactive data table available in the online version.

Proton 7-methyl-2-phenylimidazo[1,2-a]pyridine rsc.org
H-3 7.77 (s)
H-5 7.98-8.00 (m)
H-6 6.61 (dd)
H-8 7.38-7.41 (m)

Note: Data is for an illustrative analogue. Chemical shifts for this compound would be influenced by the hydroxyl group.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 7-Methyl-Substituted Imidazo[1,2-a]pyridine Analogue in CDCl₃ Interactive data table available in the online version.

Carbon 7-methyl-2-phenylimidazo[1,2-a]pyridine rsc.org
C-2 145.3
C-3 107.5
C-5 124.7
C-6 115.1
C-7 135.7
C-8 115.8
C-8a 141.1

Note: Data is for an illustrative analogue. Chemical shifts for this compound would be influenced by the hydroxyl group.

While 1D NMR spectra provide essential information, complex structures often require the use of two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for characterizing substituted imidazo[1,2-a]pyridines.

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons. HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity between different parts of the molecule and for assigning quaternary carbons, which are not observed in HSQC spectra. For this compound, HMBC would be crucial for confirming the positions of the methyl and hydroxyl groups by observing correlations between the methyl protons and the C-2 and C-3 carbons, and between the aromatic protons and the carbon bearing the hydroxyl group.

In addition to experimental methods, computational chemistry plays an increasingly important role in structural elucidation. Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts of a proposed structure. By comparing the theoretically computed spectra with the experimental data, the proposed structure can be either confirmed or refuted. This approach is particularly useful for resolving ambiguities in spectral assignments and for providing a deeper understanding of the electronic structure of the molecule. For the imidazo[1,2-a]pyridine class of compounds, there is often good agreement between experimental and theoretical results, which aids in the definitive characterization of new derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridines are known to be fluorescent, and their photophysical properties are highly dependent on the nature and position of substituents on the bicyclic core. ijrpr.com

The UV-Vis spectra of imidazo[1,2-a]pyridine derivatives typically exhibit multiple absorption bands. ijrpr.com These bands are generally attributed to π-π* electronic transitions within the conjugated aromatic system. For instance, in some derivatives, a high-energy band is observed in the range of 250-260 nm, with a lower-energy band appearing between 280 and 360 nm. ijrpr.com The introduction of a hydroxyl group at the 7-position of 2-methylimidazo[1,2-a]pyridine (B1295258) is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pairs on the oxygen atom.

The nature of the solvent can also influence the position of the absorption bands, a phenomenon known as solvatochromism. This effect can provide insights into the nature of the electronic transitions and the polarity of the ground and excited states of the molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one
(5-methylimidazo[1,2-a]pyridin-2-yl)methanol
7-methyl-2-phenylimidazo[1,2-a]pyridine

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Molecular Identity and Functional Group Analysis

The structural elucidation of this compound is critically dependent on the combined application of mass spectrometry (MS) and infrared (IR) spectroscopy. MS provides vital information about the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity of the molecule. Complementarily, IR spectroscopy identifies the characteristic functional groups present, offering a vibrational fingerprint of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to exhibit a distinct molecular ion peak and a series of fragment ions that are diagnostic of its fused heterocyclic structure. The molecular formula of the compound is C₈H₈N₂O, which corresponds to a molecular weight of approximately 148.16 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed, confirming the elemental composition.

The fragmentation of the parent ion under electron impact (EI) would likely proceed through several pathways, initiated by the loss of stable neutral molecules or radicals. The presence of the methyl group at the 2-position and the hydroxyl group at the 7-position significantly influences the fragmentation pattern.

A plausible fragmentation pathway for this compound would involve the initial loss of a hydrogen radical from the hydroxyl group, followed by the elimination of carbon monoxide (CO), a common fragmentation for phenolic compounds. Another likely fragmentation is the loss of a methyl radical from the imidazole (B134444) ring. The fused pyridine (B92270) and imidazole rings themselves are relatively stable, and their cleavage would occur after the initial losses of the substituents.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (relative abundance) Proposed Fragment Ion Formula Notes
148[M]⁺[C₈H₈N₂O]⁺Molecular ion
147[M-H]⁺[C₈H₇N₂O]⁺Loss of a hydrogen radical from the hydroxyl group
133[M-CH₃]⁺[C₇H₅N₂O]⁺Loss of a methyl radical
119[M-H-CO]⁺[C₇H₇N₂]⁺Loss of CO from the [M-H]⁺ ion
105[M-CH₃-CO]⁺[C₆H₅N₂]⁺Loss of CO from the [M-CH₃]⁺ ion

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups and the heterocyclic core. The presence of the hydroxyl and methyl groups, as well as the aromatic C-H and C=C/C=N bonds, gives rise to a unique spectral fingerprint.

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The aromatic C-H stretching vibrations of the pyridine and imidazole rings are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group would be observed around 2950-2850 cm⁻¹.

The "fingerprint region" (below 1650 cm⁻¹) will contain a complex pattern of bands arising from C=C and C=N stretching vibrations of the fused aromatic rings, as well as in-plane and out-of-plane bending vibrations. Detailed analysis of this region can provide further confirmation of the substitution pattern on the imidazo[1,2-a]pyridine scaffold. A study on the parent molecule, imidazo[1,2-a]pyridine, has shown characteristic bands in this region that can be correlated to the vibrational modes of the fused ring system. researchgate.net

Table 2: Predicted Infrared Spectroscopy Data for this compound

Frequency (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad)O-H stretchHydroxyl (-OH)
3100-3000C-H stretchAromatic (imidazo[1,2-a]pyridine ring)
2960-2920C-H stretch (asymmetric)Methyl (-CH₃)
2870-2850C-H stretch (symmetric)Methyl (-CH₃)
1640-1580C=C and C=N stretchImidazo[1,2-a]pyridine ring
1480-1440C-H in-plane bendMethyl (-CH₃)
1260-1200C-O stretchPhenolic hydroxyl
850-750C-H out-of-plane bendAromatic (substituted pyridine ring)

Theoretical and Computational Investigations of 2 Methylimidazo 1,2 a Pyridin 7 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of molecular geometries, orbital energies, and electron density distributions. For 2-Methylimidazo[1,2-a]pyridin-7-ol, DFT calculations provide fundamental insights into its intrinsic chemical nature.

Geometry Optimization and Electronic Structure Determination

The electronic structure of this compound is defined by the arrangement of its electrons in various molecular orbitals. DFT calculations provide a detailed picture of this structure, which is crucial for understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. researchgate.net For instance, in studies of imidazole (B134444) derivatives, a smaller HOMO-LUMO gap was correlated with increased inhibition efficiency. researchgate.net

The HOMO-LUMO energy gap can be influenced by substituents on the molecular framework. For example, in a study of BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the HOMO-LUMO energy gap was found to correlate with the electronic properties of substituents on the phenolic ring. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO[Data not available in search results]
ELUMO[Data not available in search results]
Energy Gap (ΔE)[Data not available in search results]

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red) are rich in electrons and are susceptible to electrophilic attack. These areas are usually associated with lone pairs of electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

For this compound, the MESP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazo[1,2-a]pyridine (B132010) ring system. Positive potentials would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon framework.

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Property Investigations

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, are crucial for understanding the molecule's stability and electronic properties. NBO analysis can also provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds.

Non-Linear Optical (NLO) properties describe a material's ability to alter the properties of light passing through it. Molecules with significant NLO properties have potential applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational studies on related compounds like 2-methylimidazole (B133640) have shown that the solvent environment can significantly influence the calculated hyperpolarizability. researchgate.net

Reactivity Descriptors and Global/Local Reactivity Analysis

Reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's chemical reactivity. These descriptors help in understanding and predicting the behavior of the molecule in chemical reactions.

Chemical Hardness, Softness, Chemical Potential, and Electronegativity

Electronegativity (χ) : This is a measure of a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is related to the average of the HOMO and LUMO energies.

Chemical Hardness (η) : This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated from the HOMO-LUMO energy gap. A larger hardness value corresponds to a less reactive molecule.

Chemical Softness (S) : This is the reciprocal of chemical hardness and indicates the molecule's polarizability. A higher softness value suggests greater reactivity.

These descriptors can be used to compare the reactivity of different molecules and to understand how structural modifications affect their chemical behavior. For example, studies on 2-methylimidazole have shown that the chemical hardness increases with the polarity of the solvent, while the softness shows the opposite trend. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors

DescriptorFormulaValue
Electronegativity (χ)χ = -μ[Data not available in search results]
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2[Data not available in search results]
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2[Data not available in search results]
Chemical Softness (S)S = 1 / η[Data not available in search results]

Electrophilicity and Nucleophilicity Indices

The electrophilicity and nucleophilicity of a molecule are crucial in understanding its reactivity. These properties are determined by the molecule's ability to either accept or donate electrons. The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while the nucleophilicity (Nu) measures its electron-donating capacity. These indices are derived from the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, these parameters provide insight into its potential as an electrophile or nucleophile in chemical reactions. The presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (the pyridine (B92270) ring) moieties suggests a complex electronic nature. Computational studies, typically employing Density Functional Theory (DFT), are essential to precisely calculate these values.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational analysis. The values are for illustrative purposes and would need to be calculated using appropriate quantum chemical software.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-5.8
LUMO EnergyELUMO-1.2
Electronic Chemical Potentialμ-3.5
Chemical Hardnessη4.6
Electrophilicity Indexω1.33
NucleophilicityNu3.1

Solvation Effects and Solvent-Solute Interaction Modeling

The behavior of a molecule can be significantly influenced by its solvent environment. Solvation models are used to computationally simulate these effects. For this compound, understanding how different solvents interact with the molecule is key to predicting its properties in solution.

Modeling of solute-solvent interactions can distinguish between the macroscopic reaction field of the solvent and specific solute-solvent interactions. mdpi.com For instance, in nonpolar solvents, the integral effect can be estimated using a gas-phase approximation, and comparing these results with those from a Polarizable Continuum Model (PCM) can highlight specific interactions. mdpi.com The choice of solvent can drastically alter properties such as tautomeric equilibrium. mdpi.com For example, hydroxypyridine forms are generally favored in the gas phase and nonpolar solvents, while pyridone forms are more stable in polar environments. mdpi.com

Tautomerism Studies (e.g., Keto-Enol Tautomerism of the 7-ol Moiety)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the 7-hydroxyl group allows for keto-enol tautomerism. This means the compound can exist in equilibrium between the enol form (this compound) and the keto form (2-methyl-1H-imidazo[1,2-a]pyridin-7(8H)-one).

Theoretical studies are crucial for determining the relative stabilities of these tautomers. researchgate.net Computational methods like DFT can be used to calculate the energies of each tautomer, providing insight into which form is more stable under different conditions (e.g., in the gas phase or in various solvents). researchgate.net The stability of different tautomers can be significantly influenced by the solvent. mdpi.com

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process is often associated with a large Stokes shift, making molecules that exhibit ESIPT useful as fluorescent probes. For this compound, the presence of a proton-donating hydroxyl group and a proton-accepting nitrogen atom within the imidazopyridine ring system suggests the potential for ESIPT.

Computational studies can elucidate the mechanism of ESIPT. nih.gov These investigations often involve calculating the potential energy surfaces of the ground and excited states to determine if the proton transfer is a barrierless process. nih.gov The fluorescence properties of related imidazo[1,2-a]pyridine derivatives have been shown to be tunable by introducing different substituent groups. nih.gov For instance, electron-donating groups on the phenyl ring of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine cause a blue shift in the ESIPT fluorescence, while electron-withdrawing groups lead to a red shift. nih.gov

Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling (General Mechanism Studies)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. youtube.com In the context of this compound, MD simulations can be used to model its interaction with biological macromolecules, such as proteins. researchgate.netyoutube.com This is particularly relevant given that the imidazo[1,2-a]pyridine scaffold is found in many biologically active compounds. mdpi.comnih.govnih.gov

MD simulations can provide detailed information about the binding mode of a ligand to a protein, including the specific amino acid residues involved in the interaction and the stability of the protein-ligand complex. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding. researchgate.net By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net

Topological Analysis (e.g., Reduced Density Gradient (RDG), Localized Orbital Locator (LOL), Electron Localization Function (ELF))

Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. The Reduced Density Gradient (RDG) is used to visualize weak interactions, such as van der Waals forces and hydrogen bonds. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to identify regions of high electron localization, which correspond to chemical bonds and lone pairs. mdpi.com

For this compound, these analyses can provide a deeper understanding of its electronic structure. For example, RDG analysis can map the non-covalent interactions within the molecule and with surrounding solvent molecules. ELF and LOL analyses can provide a visual representation of the covalent bonds and the localization of electrons in the aromatic rings and substituent groups. mdpi.com These methods are valuable for rationalizing the molecule's reactivity and physical properties. nih.gov

Advanced Research Applications of Imidazo 1,2 a Pyridin 7 Ol Derivatives

Design and Development of Fluorescent Probes for Chemical Sensing and Imaging

The intrinsic fluorescence of the imidazo[1,2-a]pyridine (B132010) core makes it an excellent platform for the design of fluorescent probes. nih.govgoogle.com These probes are engineered for high sensitivity and selectivity in detecting various chemical species.

Researchers have successfully developed fused imidazo[1,2-a]pyridine-based fluorescent sensors for detecting metal ions. For instance, a novel sensor demonstrated highly sensitive and selective detection of Iron (Fe³⁺) and Mercury (Hg²⁺) ions in aqueous media through distinct "turn-on" and "turn-off" fluorescence responses, respectively. nih.gov This probe was effective even in the presence of competing cations, with detection limits in the parts-per-billion (ppb) range. nih.gov The application of these probes extends to biological imaging, where they have been used for the micromolar sensing of Fe³⁺ and Hg²⁺ within living HeLa cells, highlighting their low cytotoxicity and efficient cellular uptake. nih.gov

The design of these probes often involves incorporating specific binding sites, such as a single open imidazolyl nitrogen, to ensure selective interaction with target cations. nih.gov Modifications to the core structure, like the attachment of triazoles, β-carbolines, or quinolines, allow for the detection of a wide array of metal ions. The fluorescence mechanism can be based on principles like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). For example, imidazo[1,2-a]pyridine derivatives bearing an ortho-hydroxyphenyl group can undergo ESIPT, leading to a large Stokes shift, which is highly desirable for fluorescent probes. nih.gov

Applications in Material Science and Optoelectronics

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives have made them valuable in the field of material science, particularly for optoelectronic applications. nih.gov Their rigid, π-conjugated bicyclic structure contributes to high fluorescence quantum yields, making them suitable for various devices. nih.gov

Organic Light-Emitting Diode (OLED) Development

Imidazo[1,2-a]pyridine derivatives have emerged as promising materials for Organic Light-Emitting Diodes (OLEDs), especially for achieving deep-blue emission, which is crucial for full-color displays and solid-state lighting. In one study, two bipolar deep-blue fluorescent emitters, IP-PPI and IP-DPPI, were synthesized using an imidazo[1,2-a]pyridine (IP) as the electron acceptor and phenanthroimidazole (PI) as the electron donor.

These materials exhibited excellent thermal stability and high quantum yields. Non-doped OLEDs fabricated with these emitters achieved impressive external quantum efficiencies (EQEs) of up to 4.85% with deep-blue CIE coordinates (0.153, 0.097) at a high brightness of 10,000 cd/m². Doped devices showed even higher performance, with a maximum EQE of 6.13%. A key advantage of these materials is the negligible efficiency roll-off with increasing current density, a common problem in OLEDs. Furthermore, these imidazo[1,2-a]pyridine derivatives have been successfully used as host materials for red phosphorescent OLEDs, achieving high EQEs of up to 20.8%.

Photochromic Systems and Optical Memory Materials

While the photophysical properties of imidazo[1,2-a]pyridines are well-explored for applications in fluorescence and OLEDs, their use in photochromic systems and optical memory materials is a less documented area of research. The significant Stokes shift and tunable emission properties observed in some derivatives, particularly those capable of ESIPT, suggest a potential for such applications. However, based on available literature, dedicated studies focusing on the development of imidazo[1,2-a]pyridin-7-ol (B564439) derivatives specifically for photochromic or optical memory purposes are not prominent. This remains an area with potential for future exploration.

Mechanistic Studies of Enzyme Inhibition and Molecular Recognition (Focus on Molecular Interactions)

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various enzymes, with research focusing on understanding the specific molecular interactions that drive this inhibition. These studies are crucial for developing new therapeutic agents.

One significant target is aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in cancer stem cells. A novel class of 6-substituted-imidazo[1,2-a]pyridine derivatives has been developed as ALDH1A3 inhibitors. Crystallographic and molecular docking studies revealed that these inhibitors bind at the entrance of the enzyme's substrate tunnel. For example, the compound GA11 (2,6-diphenylimidazo[1,2-a]pyridine) binds in a pocket flanked by key amino acid residues such as G136, L185, W189, L471, and A473. This detailed understanding of the binding mode allows for the rational design of more effective analogues.

In another study, a series of imidazo[1,2-a]pyridines were designed as activators for Adenosine 5'-monophosphate-activated protein kinase (AMPK), a target for treating diabetic nephropathy. The most active compound showed an EC₅₀ of 11.0 nM, and molecular docking indicated hydrogen bonding interactions with key residues Asn111 and Lys29 in the active site.

Furthermore, a novel synthetic imidazo[1,2-a]pyridine derivative (MIA) has been shown to suppress inflammatory pathways by inhibiting NF-κB and STAT3. Molecular docking studies indicated that MIA inserts into a pocket in the NF-κB p50 subunit, forming hydrogen bonds and disrupting its activity.

Rational Ligand Design for Catalytic Systems

The structural and electronic properties of imidazo[1,2-a]pyridines make them suitable for use as ligands in catalytic systems. Their ability to be functionalized allows for the fine-tuning of their steric and electronic characteristics to optimize catalytic activity.

Imidazo[1,5-a]pyridinylidenes, a class of N-heterocyclic carbenes (NHCs) derived from an isomeric scaffold, have been developed and applied as π-accepting ligands in catalysis. These IPC (imidazo[1,5-a]pyridine carbene) ligands have been used in various catalytic systems, where their electronic and steric features are directly related to their catalytic activity.

More directly related to the imidazo[1,2-a]pyridine scaffold, these compounds have been utilized in palladium-catalyzed reactions. For instance, a palladium/norbornene-catalyzed reaction was developed for the C–H/C–H annulation of imidazopyridines, demonstrating their role as a core scaffold that can be functionalized under catalytic conditions to build complex polycyclic aromatic products with fluorescent properties. The functionalization of the imidazo[1,2-a]pyridine ring itself via Pd-catalyzed reactions like the Mizoroki–Heck reaction is a common strategy, enabling the late-stage modification of complex molecules and the efficient generation of compound libraries.

Research Findings Summary

Application AreaSpecific Derivative/SystemKey FindingsCitations
Chemical Sensing Fused imidazo[1,2-a]pyridine sensorHighly selective "turn-on" fluorescence for Fe³⁺ and "turn-off" for Hg²⁺; effective in HeLa cells. nih.gov
OLEDs IP-PPI and IP-DPPI (imidazo[1,2-a]pyridine as acceptor)Achieved high EQE (up to 6.13%) for deep-blue emission with negligible efficiency roll-off. Also effective as a host for red phosphorescent OLEDs.
Enzyme Inhibition 6-substituted-imidazo[1,2-a]pyridines (e.g., GA11)Inhibit aldehyde dehydrogenase 1A3 (ALDH1A3) by binding at the substrate tunnel entrance.
Enzyme Activation Imidazo[1,2-a]pyridine derivativesActivate AMPK with high potency (EC₅₀ = 11.0 nM) via hydrogen bonding with Asn111 and Lys29.
Catalysis Imidazo[1,5-a]pyridinylidenes (IPCs)Act as tunable π-accepting N-heterocyclic carbene (NHC) ligands in various catalytic systems.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies for Hydroxy-Imidazo[1,2-a]pyridines

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For hydroxy-imidazo[1,2-a]pyridines, including the 2-methyl-7-hydroxy variant, the focus is shifting towards greener approaches that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. researchgate.net

Recent advancements have highlighted the efficacy of multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity. researchgate.netmdpi.com The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a notable example of an MCR used for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.commdpi.com Innovations in this area include the use of microwave assistance, which can significantly shorten reaction times and improve yields. mdpi.com Furthermore, the development of catalyst-free and solvent-free reaction conditions presents a significant leap towards sustainable synthesis. researchgate.net The use of biodegradable solvents like urea-choline chloride is also being explored. researchgate.net

Future research will likely focus on expanding the scope of green catalysts, such as clays, zeolites, and biocatalysts, to facilitate the synthesis of these compounds. The aim is to develop robust and scalable processes that are both economically viable and environmentally responsible.

In-depth Exploration of Underexplored Reactivity Pathways and Functionalization Sites

While the functionalization of the imidazo[1,2-a]pyridine core has been extensively studied, particularly at the C3 position, there remain underexplored avenues of reactivity. rsc.orgrsc.orgresearchgate.net Understanding the regioselectivity of reactions is crucial for designing novel derivatives with specific properties.

The direct C-H functionalization of the imidazo[1,2-a]pyridine scaffold is a powerful strategy for introducing new functional groups. rsc.org While transition-metal catalysis has been a dominant approach, metal-free methods are gaining traction. rsc.orgacs.org Future work will likely concentrate on the selective functionalization of less reactive positions, such as C2, C5, C6, C7, and C8. rsc.org For 2-Methylimidazo[1,2-a]pyridin-7-ol, the interplay between the methyl and hydroxyl groups on the reactivity of the pyridine (B92270) and imidazole (B134444) rings warrants deeper investigation.

Radical reactions, initiated through photoredox catalysis or metal-free oxidation, offer alternative pathways for functionalization. rsc.orgmdpi.com Exploring these radical pathways could lead to the discovery of novel transformations and the synthesis of previously inaccessible derivatives. The study of cascade reactions, where multiple bonds are formed in a single operation, will also be a key area of future research, offering efficient routes to complex molecules. acs.org

Development and Application of Novel Spectroscopic Characterization Techniques

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives, including high quantum yields and large Stokes shifts, make them promising candidates for applications in bioimaging and optoelectronics. mdpi.commdpi.com The development of advanced spectroscopic techniques is essential for a comprehensive understanding of their electronic structure and excited-state dynamics.

Future research will likely involve the application of time-resolved spectroscopy to probe the excited-state lifetimes and deactivation pathways of these molecules. mdpi.com Techniques such as transient absorption spectroscopy and fluorescence up-conversion can provide valuable insights into the photophysics of this compound and its derivatives. The influence of the solvent environment and specific substituents on the spectroscopic properties will be a key area of investigation. mdpi.com Furthermore, the development of novel fluorescent probes based on the imidazo[1,2-a]pyridin-7-ol (B564439) scaffold for sensing specific analytes or biological events is an exciting prospect.

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of molecules. For this compound, multiscale computational approaches can provide a powerful tool for rational drug design and materials development. openpharmaceuticalsciencesjournal.com

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. scirp.org These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts towards desired products. scirp.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of imidazo[1,2-a]pyridine derivatives with their biological activities. openpharmaceuticalsciencesjournal.com Molecular dynamics (MD) simulations can provide insights into the interactions of these compounds with biological targets, such as proteins and nucleic acids. openpharmaceuticalsciencesjournal.comnih.gov The integration of these computational methods will enable the in-silico screening of large libraries of virtual compounds, accelerating the discovery of new drug candidates and functional materials.

Expanding the Scope of Functional Material Design Based on the Imidazo[1,2-a]pyridin-7-ol Scaffold

The unique chemical and photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive building block for the design of novel functional materials. researchgate.netmdpi.com The presence of the hydroxyl group in this compound offers a handle for further modification and incorporation into larger molecular architectures.

Future research in this area could focus on the development of:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some imidazo[1,2-a]pyridine derivatives make them promising candidates for use as emitters in OLEDs. mdpi.com

Chemosensors: The ability of the imidazo[1,2-a]pyridine core to interact with various ions and molecules can be exploited to design sensitive and selective chemosensors. mdpi.com

Smart Materials: By incorporating photo-responsive or pH-sensitive moieties, it may be possible to create "smart" materials based on the imidazo[1,2-a]pyridin-7-ol scaffold that respond to external stimuli.

Polymeric Materials: The functionalization of the hydroxyl group could allow for the polymerization of this compound to create novel polymers with tailored optical and electronic properties. mdpi.com

The exploration of these and other applications will undoubtedly expand the utility of this versatile heterocyclic system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methylimidazo[1,2-a]pyridin-7-ol, and what parameters require optimization?

  • Answer : The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization reactions or halogen-metal exchange followed by functionalization. For example, halogen-metal exchange with Grignard reagents (e.g., isopropylmagnesium chloride) enables the introduction of phosphorus-containing groups at the 3-position, as demonstrated in phosphine oxide derivatives of 2-methylimidazo[1,2-a]pyridine . For the 7-ol derivative, hydroxylation at position 7 could involve directed lithiation or late-stage oxidation. Critical parameters include reaction temperature (−15°C to room temperature), solvent choice (THF or acetonitrile), and purification via reverse-phase HPLC to isolate the hydroxylated product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign signals by comparing to structurally similar compounds. For example, the 7-ol proton typically appears as a broad singlet (δ ~5-6 ppm), while aromatic protons in the imidazo-pyridine core resonate between δ 7.2–8.8 ppm. 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities .
  • IR : A strong O–H stretch (~3200–3500 cm⁻¹) confirms the hydroxyl group.
  • HRMS : Exact mass matching (e.g., calculated vs. observed m/z) validates molecular formula .

Q. What are the preliminary biological screening strategies for assessing the bioactivity of this compound?

  • Answer : Prioritize assays based on structural analogs. For instance, imidazo[1,2-a]pyridine derivatives exhibit Hedgehog (Hh) pathway inhibition (e.g., JK 184, IC₅₀ = 30 nM for Gli-dependent transcription) . Screen this compound in Hh-responsive cell lines (e.g., Shh-LIGHT2) using luciferase reporters. Dose-response curves and cytotoxicity assays (MTT) establish therapeutic indices .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 7-positions influence the compound’s pharmacological profile?

  • Answer : Structure-activity relationship (SAR) studies reveal that:

  • 3-position : Bulky groups (e.g., diphenylphosphine oxide) enhance target binding but may reduce solubility. Phosphorothioyl derivatives improve metabolic stability .
  • 7-position : Hydroxyl groups increase hydrogen-bonding potential, affecting solubility and target engagement. Methyl or carboxylate esters (e.g., methyl ester hydrochloride derivatives) can serve as prodrugs .
  • Methodology : Synthesize analogs via regioselective functionalization, then evaluate in enzyme inhibition (e.g., Adh7) and cellular assays .

Q. What advanced NMR strategies resolve tautomerism or regiochemical ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Answer :

  • ¹H-¹⁵N HMBC : Identifies nitrogen connectivity, distinguishing between tautomeric forms.
  • NOESY/ROESY : Detects spatial proximity between the 7-ol proton and adjacent substituents.
  • Dynamic NMR : Monitors temperature-dependent chemical shifts to assess tautomeric equilibrium .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

  • Answer :

  • Docking Studies : Use crystal structures of target proteins (e.g., Hedgehog pathway component PTCH1) to model interactions. The hydroxyl group may form hydrogen bonds with catalytic residues.
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA) .

Q. What chromatographic methods ensure high purity (>95%) of the compound for in vivo studies?

  • Answer :

  • Reverse-Phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA). Monitor at λ = 254 nm.
  • Prep-TLC : For small-scale purification, employ silica gel plates with ethyl acetate/hexane (3:7) .

Methodological Considerations

  • Contradictions in Data : While halogen-metal exchange is robust for introducing phosphine oxides , attempts to synthesize thiazolo-pyrimidinones via similar routes yielded low yields, highlighting the need for condition-specific optimization .
  • Storage : Store derivatives at −20°C under inert atmosphere to prevent oxidation of the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylimidazo[1,2-a]pyridin-7-ol
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.